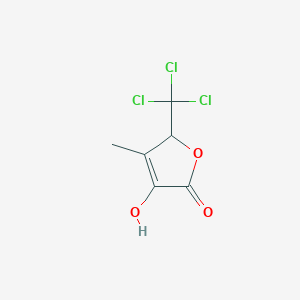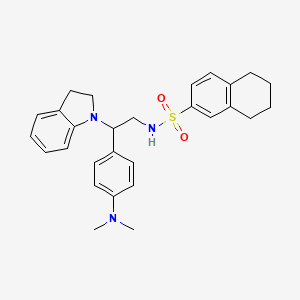
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms.
Biochemical and Physiological Effects:
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents. Additionally, it has been shown to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been shown to have potent antimicrobial properties, making it a valuable tool for studying the mechanisms of bacterial and fungal infections.
However, there are also limitations to the use of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- in lab experiments. It can be toxic to certain cell types, limiting its use in certain applications. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research involving Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-. One area of interest is the development of new antibiotics and antiviral agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-. Finally, research is needed to explore the potential applications of this compound in the treatment of various inflammatory disorders.
Conclusion:
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a promising compound with potential applications in various fields of scientific research. Its antibacterial, antifungal, and antiviral properties make it a valuable tool for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Synthesis Methods
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- can be synthesized through a multi-step process involving the reaction of trichloromethyl ketone with a furan derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
4-hydroxy-3-methyl-2-(trichloromethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3O3/c1-2-3(10)5(11)12-4(2)6(7,8)9/h4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOXLUSWLFSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430218.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)

![Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2430222.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)
![3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde](/img/structure/B2430228.png)
![Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430230.png)

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2430233.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)